Product packaging for H-Thr-Val-OH(Cat. No.:CAS No. 99032-17-4)

H-Thr-Val-OH

Cat. No.: B1353381
CAS No.: 99032-17-4
M. Wt: 218.25 g/mol
InChI Key: CKHWEVXPLJBEOZ-VQVTYTSYSA-N
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Description

Nomenclature and Structural Representation in Dipeptide Chemistry

H-Thr-Val-OH is the designation for a dipeptide where L-threonine is at the N-terminus (possessing a free amino group) and L-valine is at the C-terminus (possessing a free carboxyl group). libretexts.org The peptide bond is formed through a condensation reaction between the carboxyl group of threonine and the amino group of valine. numberanalytics.comaskfilo.com This specific sequence is crucial, as reversing the order of the amino acids would result in a different dipeptide, Valyl-threonine, with distinct properties. libretexts.org

The compound is systematically named (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid. nih.govcymitquimica.com It is also known by several synonyms, including Threonyl-valine and Thr-Val. nih.govchemspider.com

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
Molecular FormulaC9H18N2O4 nih.govcymitquimica.comcymitquimica.com
Molecular Weight218.25 g/mol nih.govcymitquimica.com
IUPAC Name(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid nih.gov
Common SynonymsThreonyl-valine, Thr-Val, L-Threonyl-L-valine nih.govchemspider.com
CAS Number99032-17-4 nih.govcymitquimica.comchemspider.com
Water SolubilityPredicted to be freely soluble; 83.2 g/L and 563 g/L at 25°C by different calculation methods. foodb.ca

Contextualization within Peptide Biochemistry and Proteolysis

In biochemistry, dipeptides are recognized as the products of proteolysis, the enzymatic breakdown of proteins. byjus.com During digestion, dietary proteins are hydrolyzed by proteases into smaller polypeptides, which are then further degraded into dipeptides, tripeptides, and free amino acids. byjus.comwikipedia.org this compound is an example of such an incomplete breakdown product of protein catabolism. hmdb.ca

The generation of dipeptides is mediated by specific enzymes. For instance, dipeptidyl peptidases are enzymes that cleave dipeptides from the N-terminus of polypeptide chains. wikipedia.orgcsic.es Conversely, dipeptidases are enzymes that complete the final step of protein digestion by hydrolyzing dipeptides into their constituent amino acids, which are then absorbed and utilized by the body. byjus.com The presence and concentration of specific dipeptides like this compound in biological systems can, therefore, reflect the ongoing processes of protein turnover and metabolism. researchgate.net This is relevant not only in human physiology but also in processes like food maturation, where the proteolysis of muscle proteins in dry-cured ham generates a variety of small peptides that contribute to the final product's characteristics. csic.es

Research Significance and Scope of Academic Inquiry for Dipeptides

The scientific interest in dipeptides extends beyond their role as metabolic intermediates. They are an emerging class of small-molecule regulators with diverse and often specific functions. researchgate.net Research has shown that dipeptides can possess distinct biological activities, including acting as signaling molecules or inhibitors of enzymatic processes. taylorandfrancis.comhmdb.cafrontiersin.org For example, certain dipeptides are known to inhibit the Arg/N-end rule pathway, a specific route of protein degradation. nih.gov Others, such as Valyl-tyrosine (H-Val-Tyr-OH), have been investigated for their potential as antihypertensive agents. novoprolabs.com

Specifically for this compound, it has been identified as a peptidomimetic, a small molecule that mimics the structure of a peptide. cymitquimica.com Research indicates that this compound may activate the epidermal growth factor (EGF) receptor, a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. cymitquimica.com The amino acid sequence of this compound is thought to resemble a part of EGF, allowing it to bind to the receptor. cymitquimica.com This finding opens avenues for investigating this compound and similar dipeptides as tools in cell biology research and potentially as lead structures in drug discovery. The use of dipeptides like Valyl-valine (H-Val-Val-OH) and Histidyl-valine (H-His-Val-OH) as building blocks in the synthesis of more complex peptides for pharmaceutical research further highlights the importance of these fundamental molecules. chemimpex.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B1353381 H-Thr-Val-OH CAS No. 99032-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWEVXPLJBEOZ-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99032-17-4
Record name Threonylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for H Thr Val Oh and Its Structural Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a rapid and automatable method for constructing peptide chains. scielo.brwikipedia.org In SPPS, an amino acid is covalently attached to an insoluble polymer resin, and the peptide chain is elongated through sequential addition of protected amino acids. wikipedia.org

Fmoc and Boc Protection Strategies in Dipeptide Elongation

Protecting groups are crucial in SPPS to prevent unwanted side reactions during peptide bond formation. americanpeptidesociety.org The two most common strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are distinguished by their deprotection conditions. americanpeptidesociety.org

The Fmoc strategy is favored for its mild, base-labile deprotection, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de This approach is well-suited for automated synthesis and is generally the method of choice for longer and more complex peptides. americanpeptidesociety.org For the synthesis of H-Thr-Val-OH, Fmoc-Val-OH would first be attached to the resin. Following the removal of the Fmoc group, Fmoc-Thr(tBu)-OH would be coupled. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine. iris-biotech.de

The Boc strategy , in contrast, utilizes acid-labile protecting groups that are removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the harsher deprotection conditions can sometimes lead to peptide degradation. americanpeptidesociety.org However, Boc chemistry remains valuable for specific applications, particularly in the synthesis of short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.orgnih.gov In a Boc-based synthesis of this compound, Boc-Val-OH would be immobilized on the resin, followed by deprotection and coupling with Boc-Thr(Bzl)-OH, where benzyl (B1604629) (Bzl) is a common side-chain protecting group for threonine.

StrategyProtecting GroupDeprotection ConditionKey Advantages
Fmoc 9-fluorenylmethyloxycarbonylBase (e.g., Piperidine)Mild conditions, suitable for automation. americanpeptidesociety.orgiris-biotech.de
Boc tert-butyloxycarbonylAcid (e.g., TFA)Useful for short peptides and sequences prone to racemization. americanpeptidesociety.org

Resin Selection and Loading Optimization for this compound Synthesis

The choice of resin is a critical parameter for a successful peptide synthesis. researchgate.net Resins for SPPS consist of an insoluble polymeric support, often functionalized with a linker that acts as a spacer. biosynth.com Common resin types include polystyrene (PS) resins, polyethylene (B3416737) glycol (PEG)-functionalized resins, and cross-linked PEG resins. researchgate.net

For the synthesis of a C-terminal carboxylic acid like this compound, 2-chlorotrityl chloride (2-CTC) resin is a highly suitable choice. researchgate.net Its key advantages include:

Mild Cleavage Conditions : The peptide can be cleaved from the resin under very mild acidic conditions, such as with a 1% TFA solution, which helps to preserve acid-sensitive protecting groups. scielo.br

Suppression of Side Reactions : It minimizes the risk of diketopiperazine formation, a common side reaction with dipeptides, and reduces racemization of the C-terminal amino acid during loading. scielo.brbiosynth.com

Loading optimization is crucial to ensure an efficient synthesis. The initial loading of the first amino acid (Fmoc-Val-OH) onto the resin determines the maximum possible yield. Standard protocols for loading onto trityl-based resins are typically employed. researchgate.net The loading capacity is often measured after the first coupling and deprotection cycle. The swelling of the resin in the chosen solvent is also an important factor, as it affects the accessibility of the reactive sites. biosynth.comunibo.it Solvents that promote good swelling, such as DMF or dichloromethane (B109758) (DCM), are essential for efficient coupling. unibo.it

Coupling Reagents and Additives for Threonyl-Valyl Bond Formation

The formation of the peptide bond between threonine and valine is facilitated by coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid, allowing it to react with the free amine of the resin-bound amino acid. peptide.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is soluble and can be washed away. peptide.com

Phosphonium and Aminium/Uronium Salts : Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.com HATU, which generates highly reactive OAt esters, is considered one of the most effective coupling reagents.

To minimize the risk of racemization during activation, additives are often used in conjunction with coupling reagents. peptide.com 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, HOAt, are common additives that form active esters, which then react with the amine component with reduced risk of epimerization. peptide.combachem.com For sterically hindered couplings, which can be a factor with a β-branched amino acid like valine, more potent coupling reagents like HATU are often preferred. nih.gov

Coupling Reagent ClassExamplesAdditive ExamplesKey Features
Carbodiimides DIC, DCC, EDCHOBt, HOAtWidely used, DIC is suitable for SPPS. peptide.com
Phosphonium Salts BOP, PyBOPEfficient coupling, byproducts of PyBOP are less hazardous than BOP. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATUHighly efficient, rapid reactions. HATU is particularly effective for difficult couplings.

Cleavage and Deprotection Techniques for Dipeptide Isolation

The final step in SPPS is the cleavage of the synthesized peptide from the resin and the simultaneous removal of any remaining side-chain protecting groups. wikipedia.org For a peptide like this compound synthesized using the Fmoc/tBu strategy on a 2-chlorotrityl resin, a two-stage process might be considered.

First, the N-terminal Fmoc group is removed using a piperidine solution. The subsequent cleavage from the resin is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA) . To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the cleavage cocktail. A common and effective non-malodorous cocktail for most sequences is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

For peptides containing residues like cysteine, more complex scavenger mixtures, such as Reagent K (TFA/water/phenol/thioanisole/EDT), might be necessary, but for a simple dipeptide like this compound, the TFA/TIS/water mixture is generally sufficient. After cleavage, the peptide is typically precipitated from the cleavage mixture using cold diethyl ether, washed, and then lyophilized to obtain a purified solid product. rsc.org

Mitigation of Aggregation Phenomena in Dipeptide Solid-Phase Synthesis

Peptide chain aggregation during SPPS can lead to incomplete coupling and deprotection reactions, significantly reducing the yield and purity of the final product. peptide.com This aggregation is caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. nih.govpeptide.com While less common for a short dipeptide, sequences containing hydrophobic or β-branched amino acids like valine are more prone to aggregation. nih.govsigmaaldrich.com

Several strategies can be employed to mitigate aggregation:

Solvent and Temperature Modification : Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt hydrogen bonding. peptide.com Coupling at elevated temperatures can also improve reaction kinetics. peptide.com

Structural Modifications : The introduction of structural elements that disrupt secondary structure formation is a highly effective approach. Pseudoproline dipeptides are a prime example. chempep.com These are derivatives of serine or threonine where the side chain is cyclized to form an oxazolidine (B1195125) ring, mimicking the structure of proline and effectively breaking up β-sheet formation. chempep.com The use of a Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide could be a strategy to prevent aggregation during the synthesis of longer peptides containing the Thr-Val sequence. chempep.com

Backbone Protection : Utilizing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can physically block hydrogen bond formation. peptide.com

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, is a valuable technique, particularly for the synthesis of short peptides or for large-scale production where the cost of excess reagents in SPPS becomes a factor. ambiopharm.comresearchgate.net In this method, the protected amino acids are coupled in a suitable solvent, and the product is isolated and purified after each step.

A contemporary approach to solution-phase dipeptide synthesis involves the use of a condensing agent to facilitate peptide bond formation. For instance, titanium tetrachloride (TiCl₄) has been used as an effective condensing agent in the presence of pyridine. mdpi.comnih.gov This method is compatible with various N-terminal protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl), and has been shown to produce dipeptides in high yields with retention of chiral integrity. mdpi.comnih.gov The synthesis of this compound in solution would involve coupling a protected threonine derivative with a protected valine derivative, followed by deprotection steps to yield the final dipeptide. acs.org While requiring more purification steps, LPPS can yield high-purity peptides, sometimes without the need for HPLC, through crystallization. ambiopharm.com

Chemoenzymatic Synthesis of this compound

Chemoenzymatic peptide synthesis (CEPS) represents a powerful and environmentally friendly alternative to purely chemical methods. mdpi.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly stereoselective manner, which eliminates the risk of racemization—a significant challenge in chemical synthesis. mdpi.com The synthesis generally proceeds under mild conditions in aqueous solutions or organic solvents. mdpi.comacs.org

The synthesis of a dipeptide like this compound would typically follow a kinetically controlled approach. In this strategy, an N-protected amino acid ester (the acyl donor) reacts with a C-terminal unprotected amino acid (the nucleophile). For the synthesis of this compound, this would involve the coupling of an N-protected threonine ester with valine. A protease enzyme, such as papain or Alcalase-CLEA, would catalyze the aminolysis of the ester, forming the peptide bond. mdpi.comacs.orgru.nl Papain, for instance, is known for its broad substrate specificity and stability under a wide range of pH and temperature conditions. mdpi.com

A potential chemoenzymatic route for this compound is outlined below:

Esterification: The C-terminus of an N-protected threonine, such as Fmoc-Thr-OH, is esterified to create an activated acyl donor (e.g., Fmoc-Thr-OEt). This can be achieved through chemical methods using an alcohol and an acid catalyst. acs.org

Enzymatic Coupling: The N-protected threonine ester is then incubated with valine (H-Val-OH) in a suitable buffer system. A protease is added to catalyze the peptide bond formation. The enzyme's active site binds the acyl donor and facilitates the nucleophilic attack by the amino group of valine. ru.nlresearchgate.net

Deprotection: Following the enzymatic coupling, the N-terminal protecting group (e.g., Fmoc) is removed chemically to yield the final dipeptide, this compound.

The efficiency of chemoenzymatic synthesis is influenced by several factors, including pH, temperature, enzyme concentration, and the nature of the organic co-solvent, all of which must be optimized to maximize yield and minimize hydrolysis of the ester substrate. mdpi.com

Purification Techniques for Synthetic this compound

Following synthesis, the crude peptide mixture contains the target peptide along with unreacted starting materials, by-products from side reactions, and truncated or modified sequences. gilson.com Therefore, robust purification is essential to achieve the high degree of purity required for subsequent applications. A common strategy involves a multi-step process, often combining different chromatographic techniques to separate the desired peptide from impurities based on varying physicochemical properties. polypeptide.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and powerful technique for the purification of synthetic peptides. gilson.comhplc.eu This method separates molecules based on their hydrophobicity. gilson.com

In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). polypeptide.comhplc.eu The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eursc.org Peptides are loaded onto the column in a low concentration of organic modifier and are eluted by a gradually increasing gradient of the organic modifier. hplc.eu More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute. gilson.com

For a small dipeptide like this compound, the separation of closely related impurities can be highly effective. hplc.eu The final purity of the collected fractions is typically confirmed using analytical HPLC. knauer.net

Table 1: Typical RP-HPLC Parameters for Dipeptide Purification
ParameterTypical Setting/ValuePurpose/RationaleReference
Column C18 wide pore (e.g., Vydac C18, TSK-gel ODS-80Ts)The C18 alkyl chain provides a hydrophobic stationary phase suitable for retaining and separating peptides based on hydrophobicity. Wide-pore resins are optimal for peptides. hplc.eursc.orgmdpi.com
Particle Size 5-10 µmSmaller particles offer higher resolution for analytical separations, while larger particles are used for preparative purification to allow for higher loading capacity. rsc.orgbiotage.com
Mobile Phase A 0.05-0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peaks and improving resolution. Water is the polar component of the mobile phase. hplc.eursc.org
Mobile Phase B 0.05-0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is the most common organic modifier used to elute peptides from the column due to its favorable viscosity and UV transparency. hplc.eursc.org
Gradient Linear gradient of increasing %B (e.g., 5-45% B over 30 min)A gradient elution is nearly always used for peptides to ensure that molecules with different hydrophobicities are effectively separated and eluted as sharp peaks. hplc.eursc.org
Flow Rate Analytical: 0.6-1.0 mL/min; Preparative: 10-20 mL/minFlow rates are scaled based on the column diameter to maintain optimal separation efficiency. rsc.orgmdpi.com
Detection UV at 214-220 nmThe peptide bond absorbs strongly in this UV range, allowing for sensitive detection of eluting peptides. rsc.org

Affinity chromatography is a highly specific purification technique that relies on the reversible binding interaction between a target molecule and a ligand immobilized on a solid support. researchtrends.netthermofisher.com This method can achieve very high purity in a single step. nih.gov

For a small, unmodified dipeptide like this compound, direct affinity purification is not standard as it lacks a common, high-affinity binding partner or a standard affinity tag (like a His-tag). creative-proteomics.com However, several advanced strategies applicable to peptides could be adapted:

Immobilized Enzyme Strategy: One theoretical approach could involve using the same enzyme that catalyzed its synthesis (e.g., a specific protease) as the affinity ligand. By immobilizing the enzyme on a chromatographic support, the dipeptide could potentially be captured from the crude mixture under conditions that favor binding to the active site, and then eluted by changing pH or ionic strength.

Combinatorial Ligand Design: A more sophisticated strategy involves screening combinatorial peptide libraries to identify short peptide ligands that bind with high affinity and selectivity to the target dipeptide. researchtrends.netnih.gov Once a suitable peptide ligand is identified (e.g., through phage display or one-bead-one-compound libraries), it can be synthesized and immobilized on a support to create a custom affinity column for this compound. researchtrends.netspringernature.com

Affinity Tagging: While less common for simple dipeptides due to the relative increase in size, the synthesis could be designed to include a cleavable affinity tag (e.g., FLAG-tag, His-tag). creative-proteomics.comjpt.comnih.gov The tagged peptide is first purified via its affinity for the corresponding immobilized ligand (e.g., anti-FLAG antibodies or immobilized metal ions). creative-proteomics.comnih.gov Subsequently, the tag is cleaved off, and a final polishing step, often using RP-HPLC, is performed to remove the cleaved tag and any remaining impurities.

These affinity strategies, particularly those involving custom ligand design, represent a frontier in peptide purification, offering the potential for highly efficient and scalable purification processes. researchtrends.netnih.gov

Enzymatic Biotransformations and Molecular Interactions Involving H Thr Val Oh

Peptidase and Protease-Mediated Hydrolysis of Threonyl-Valyl Peptide Bonds

Proteases, also known as peptidases, are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. assaygenie.comnih.gov Their activity is fundamental to numerous physiological processes, including protein digestion, cellular signaling, and protein turnover. assaygenie.com Proteases are broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which remove amino acids from the ends. nih.govnih.govthermofisher.com

Specificity of Endopeptidases and Exopeptidases Towards H-Thr-Val-OH Containing Sequences

The cleavage of a peptide bond is highly dependent on the specificity of the protease, which is determined by the amino acid residues flanking the scissile bond. nih.gov These residues are designated P1 and P1' for the amino acids on the carboxyl and amino sides of the cleaved bond, respectively. medcraveonline.com

Endopeptidases : These enzymes recognize specific amino acid sequences within a polypeptide chain. nih.gov For instance, some elastase-like serine proteases prefer small hydrophobic residues like valine at the P1 position. medcraveonline.com Therefore, a sequence containing Thr-Val could be a target for such enzymes. The MEROPS database is a comprehensive resource for information on peptidase specificity. nih.govunc.edu

Exopeptidases : These enzymes act at the termini of peptides. nih.govthermofisher.com Aminopeptidases cleave from the N-terminus, while carboxypeptidases cleave from the C-terminus. nih.gov The dipeptide this compound could be a substrate for a dipeptidyl-peptidase or sequentially cleaved by an aminopeptidase (B13392206) and then a carboxypeptidase.

Enzyme TypeActionPotential for this compound Cleavage
Endopeptidases Cleave internal peptide bondsHigh, if the Val residue fits the S1 binding pocket of the enzyme.
Exopeptidases Cleave terminal peptide bondsHigh, subject to sequential cleavage by amino- and carboxypeptidases.

Mechanistic Elucidation of Peptide Bond Cleavage by Specific Proteases (e.g., Threonine Proteases, Aspartic Proteases)

Different classes of proteases employ distinct catalytic mechanisms to hydrolyze peptide bonds. medcraveonline.com

Threonine Proteases : These enzymes utilize the N-terminal threonine residue as the catalytic nucleophile. libretexts.org The threonine's own α-amine group activates it by abstracting a proton. libretexts.org The activated hydroxyl group of threonine then attacks the carbonyl carbon of the peptide bond. libretexts.org

Aspartic Proteases : These proteases, such as pepsin and HIV-1 protease, use a pair of aspartic acid residues in their active site. medcraveonline.comlibretexts.orgmdpi.com One aspartate residue activates a water molecule, which then acts as a nucleophile to attack the peptide bond. medcraveonline.comlibretexts.org This mechanism does not involve a covalent enzyme-substrate intermediate. libretexts.org

Impact of Threonine and Valine Residues on Enzymatic Recognition and Catalysis

The side chains of threonine and valine play a significant role in how proteases recognize and cleave peptide substrates.

Threonine : The hydroxyl group in the threonine side chain can participate in hydrogen bonding within the enzyme's active site, influencing substrate binding and orientation. nih.govdiva-portal.org In some enzymes, a conserved threonine residue is crucial for stabilizing the transition state during catalysis. nih.gov

Valine : As a hydrophobic amino acid with a branched side chain, valine is often recognized by proteases with hydrophobic binding pockets (S1 pockets). medcraveonline.com The presence of valine at the P1 position can be a key determinant for cleavage by certain proteases, such as elastase-like serine proteases. medcraveonline.com However, steric hindrance from its methyl groups can also prevent binding to some enzymes. pnas.org

Interactions with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). wikipedia.orgnih.gov This "charging" process is a critical step in translating the genetic code. wikipedia.org

Threonyl-tRNA Synthetase (ThrRS) Specificity and Recognition Mechanisms

Threonyl-tRNA synthetase (ThrRS) is a class II aaRS responsible for attaching threonine to its cognate tRNA (tRNAThr). virginia.eduebi.ac.uk The enzyme exhibits remarkable specificity to distinguish threonine from other amino acids, particularly the structurally similar valine and serine. pnas.orgoup.com

A key feature of ThrRS is the presence of a zinc ion in its active site. ebi.ac.ukuniprot.orgnih.gov This zinc ion coordinates with the hydroxyl group and the amino group of threonine, a mechanism that allows the enzyme to effectively discriminate against the isosteric amino acid valine, which lacks the hydroxyl group. pnas.orgoup.com

FeatureRole in ThrRS Specificity
Zinc Ion Coordinates with threonine's hydroxyl group, excluding valine. pnas.orgoup.com
Editing Domain Hydrolyzes incorrectly charged Ser-tRNAThr. pnas.orguniprot.org

Enzymatic Fidelity and Editing Functions in the Context of Threonine and Valine

To maintain the high accuracy of protein synthesis, many aaRSs have proofreading or editing mechanisms to correct misacylated tRNAs. wikipedia.orgresearchgate.net ThrRS possesses a distinct editing domain that hydrolyzes serine that has been incorrectly attached to tRNAThr (Ser-tRNAThr). pnas.orguniprot.org

While the active site's zinc ion effectively prevents the misacylation of tRNAThr with valine, it cannot distinguish threonine from serine as effectively, because serine also has a hydroxyl group. oup.com This is where the editing function becomes crucial. The misacylated Ser-tRNAThr is translocated to the editing site, where it is hydrolyzed, ensuring that only correctly charged Thr-tRNAThr participates in protein synthesis. pnas.orguniprot.org This "double-sieve" mechanism, with a coarse sieve at the active site and a fine sieve at the editing site, is a hallmark of the fidelity of aaRSs. nih.govbibliotekanauki.pl

This compound as a Product or Substrate in Metabolic Pathways

The dipeptide this compound, also known as Threonyl-valine, represents a transient but significant molecule in the intricate network of protein metabolism. It emerges as an intermediate during the breakdown of larger proteins and serves as a substrate for enzymes that facilitate the recycling of its constituent amino acids. hmdb.cahmdb.ca Metabolic pathways are series of interconnected biochemical reactions that convert substrates into final products, and they can be either catabolic (breaking down molecules) or anabolic (building molecules). libretexts.orglibretexts.org The journey of this compound through these pathways illustrates a key aspect of cellular homeostasis: the efficient breakdown and reutilization of biological macromolecules.

Role as an Intermediate in Protein Catabolism and Digestion

Protein catabolism is the process by which proteins are broken down into smaller polypeptides or individual amino acids. In organisms, this serves multiple purposes, including the digestion of dietary protein to supply amino acids and the removal of old or damaged proteins within the cell. wikipedia.org this compound is a direct product of this process, appearing as an incomplete breakdown product during both protein digestion and general protein catabolism. hmdb.cahmdb.ca

The initial breakdown of large proteins is carried out by a class of enzymes known as proteases (or peptidases). In digestion, enzymes such as pepsin, trypsin, and chymotrypsin (B1334515) cleave large protein chains into smaller peptide fragments. wikipedia.org These fragments are then acted upon by other peptidases, including exopeptidases like dipeptidyl peptidases (DPPs), which cleave dipeptides from the N-terminus of polypeptide chains. nih.gov this compound is one of many such dipeptides generated through the sequential action of these enzymes. While many dipeptides have specific signaling roles, most, including Threonyl-valine, are considered short-lived intermediates destined for further breakdown. hmdb.cahmdb.ca

Enzyme ClassGeneral Function in Protein CatabolismExample Enzymes
Endopeptidases Cleave peptide bonds within the protein chainPepsin, Trypsin, Chymotrypsin, Elastase wikipedia.org
Exopeptidases Cleave amino acids or dipeptides from the ends of a peptide chainCarboxypeptidases, Aminopeptidases, Dipeptidyl Peptidases wikipedia.orgnih.gov

This table provides an overview of the major enzyme classes involved in the generation of dipeptides like this compound from larger proteins.

Enzymatic Pathways for Dipeptide Degradation and Amino Acid Recycling

Once formed, dipeptides like this compound are typically not absorbed or utilized in their intact form. Instead, they serve as substrates for specific enzymes called dipeptidases. These enzymes hydrolyze the peptide bond connecting the two amino acids, releasing them in their free form. wikipedia.orgnih.govnsf.gov In the case of this compound, a dipeptidase would cleave the bond between the threonine and valine residues.

This final degradative step is crucial for amino acid recycling. qeios.com The liberated threonine and valine can then enter the cell's free amino acid pool. From there, they can be utilized in various anabolic pathways, most prominently for the synthesis of new proteins. mdpi.com Alternatively, if not needed for synthesis, these amino acids can be directed into catabolic pathways for energy production. mdpi.com For instance, threonine can be metabolized into acetyl-CoA and glycine, with the acetyl-CoA entering the tricarboxylic acid (TCA) cycle to generate energy. mdpi.com Valine, as a branched-chain amino acid, is catabolized through a distinct pathway that also ultimately contributes to cellular energy metabolism. researchgate.net

Certain dipeptidyl peptidases (DPPs), such as DP8 and DP9, show substrate preferences that could involve peptides containing threonine and valine. Research has shown that these enzymes have a preference for cleaving substrates with residues like valine or threonine in specific positions relative to the cleavage site, highlighting their potential role in the metabolic pathways involving such dipeptides. nih.gov

Enzyme/ProcessRole in Dipeptide MetabolismSubstrate(s)Product(s)
Dipeptidases Hydrolyze dipeptides into free amino acids nih.govnsf.govThis compoundL-Threonine, L-Valine
Protein Synthesis Incorporates recycled amino acids into new proteins mdpi.comL-Threonine, L-ValineNew Polypeptides
Amino Acid Catabolism Breaks down amino acids for energy or other metabolic intermediates mdpi.comresearchgate.netL-Threonine, L-ValineGlycine, Acetyl-CoA, etc.

This table details the enzymatic processes that this compound undergoes and the subsequent fate of its constituent amino acids, illustrating the concept of amino acid recycling.

Computational and Theoretical Investigations of H Thr Val Oh

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of biomolecules like H-Thr-Val-OH. biorxiv.org By simulating the atomic motions of the peptide and its surrounding environment over time, MD can reveal preferred structures, dynamic transitions, and intermolecular interactions that govern its behavior. researchgate.net

The conformation of a dipeptide is highly flexible, primarily defined by the torsional angles of its backbone (φ, ψ). MD simulations allow for extensive sampling of these angles to map the potential energy surface and identify low-energy, stable conformations. researchgate.net The environment plays a critical role; simulations in explicit water, for instance, account for the crucial influence of solvent hydrogen bonding and electrostatic interactions on the peptide's structure, which can differ significantly from gas-phase calculations. researchgate.net The conformational flexibility allows the dipeptide to adopt various secondary structures. researchgate.net

Table 1: Representative Dihedral Angles for Amino Acid Residues in Idealized Secondary Structures This table illustrates the typical backbone dihedral angles that define peptide conformations, which are sampled during MD simulations.

Amino Acid ResidueSecondary StructurePhi (φ) Angle (°)Psi (ψ) Angle (°)
Threonineα-helix-60-45
Threonineβ-sheet-139+135
Valineα-helix-60-45
Valineβ-sheet-139+135

Note: These are idealized values. MD simulations sample a distribution of angles around these canonical values.

MD simulations are instrumental in studying how this compound or its constituent amino acids interact with larger biological macromolecules, such as enzymes. msu.edu A key example is the interaction with aminoacyl-tRNA synthetases, enzymes that are crucial for protein synthesis. researchgate.net Threonyl-tRNA synthetase (ThrRS) and Valyl-tRNA synthetase (ValRS) must accurately distinguish their cognate amino acids (threonine and valine, respectively) from other similar amino acids. nih.gov

Table 2: Common Intermolecular Interactions Analyzed in MD Simulations of Peptide-Protein Complexes This table outlines the types of non-covalent interactions that are typically identified and quantified in MD simulation analyses to understand binding specificity.

Interaction TypeDescriptionKey Atoms Involved in this compound
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Backbone amide (N-H), carbonyl (C=O) groups; Threonine side-chain hydroxyl (-OH).
Electrostatic (Ionic) Attractive or repulsive forces between charged groups.N-terminal amino group (-NH3+); C-terminal carboxyl group (-COO-).
Van der Waals Weak, short-range forces arising from fluctuations in electron density.All atoms, particularly significant for the hydrophobic Valine side chain.
Hydrophobic Interactions The tendency of nonpolar groups, like the Valine side chain, to cluster together in an aqueous environment.Valine side chain (-CH(CH3)2).

Sampling of Dipeptide Conformations in Various Environments

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

For processes that involve changes in electronic structure, such as bond formation or cleavage during an enzymatic reaction, pure molecular mechanics force fields are insufficient. mdpi.commdpi.com Hybrid QM/MM methods address this by treating a small, chemically active region (e.g., the substrate and key active site residues) with quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is described by molecular mechanics. researchgate.netnih.gov

QM/MM simulations are a powerful tool for mapping the entire reaction pathway of an enzyme-catalyzed process, including the identification of transition states and intermediates. researchgate.net This approach has been extensively applied to aminoacyl-tRNA synthetases to understand their high fidelity. uwindsor.ca For instance, QM/MM studies on ThrRS have been used to elucidate the mechanism of amino acid activation and the subsequent proofreading or editing steps that remove misacylated products like Ser-tRNAThr. researchgate.net

These computational models can clarify the roles of specific active site components, such as the conserved Zn(II) ion in the ThrRS editing site, which is crucial for discriminating against serine and valine. researchgate.netresearchgate.net By calculating the energy barriers for different potential pathways, researchers can determine the most likely reaction mechanism. nih.gov For example, studies on the inhibition of ThrRS by the threonine analog β-Hydroxynorvaline used QM/MM to reveal the mechanistic details of the inhibition reaction, highlighting the role of the zinc ion's Lewis acidity. nih.gov

A key advantage of the QM/MM approach is its ability to accurately model the electronic structure of the reactive QM region while under the influence of the full protein environment. nih.gov This allows for a detailed analysis of how the enzyme modulates the substrate's reactivity. Calculations can reveal changes in charge distribution, bond orders, and molecular orbital energies as the substrate binds and proceeds through the catalytic cycle. nih.gov

In the context of ThrRS, QM/MM can be used to analyze the electronic properties of threonine (or competing substrates like valine) within the catalytic site. researchgate.net This analysis can explain how the enzyme's electrostatic field stabilizes the transition state of the correct substrate while destabilizing that of an incorrect one, providing a quantitative basis for the enzyme's specificity. nih.gov

Elucidation of Reaction Mechanisms Involving this compound and Enzymes

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules from first principles. wikipedia.org Unlike QM/MM, which is used for large systems, DFT is often applied to smaller, isolated molecules (like the this compound dipeptide itself) or models of an enzyme's active site to provide highly accurate electronic data. mdpi.com

DFT calculations are used to determine a wide range of electronic properties that are fundamental to a molecule's reactivity and spectroscopic signature. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Other calculated properties, such as ionization potential, electron affinity, and electronegativity, provide further insights into the molecule's behavior in chemical reactions. researchgate.net DFT has been successfully applied to study the geometrical and electronic properties of various dipeptides, revealing how side-chain characteristics and intramolecular hydrogen bonding influence their structure. researchgate.net Benchmarking studies have shown that certain DFT functionals are particularly effective for accurately calculating properties of systems containing metal ions, such as the zinc-containing active site of ThrRS. researchgate.netnih.gov

Table 3: Key Electronic Properties Calculable via Density Functional Theory (DFT) This table lists fundamental electronic descriptors that can be computed using DFT to characterize the chemical nature and reactivity of this compound.

PropertyDescriptionRelevance to this compound
Total Energy The ground state energy of the molecule for a given geometry.Used to compare the stability of different conformations.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.Indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Atomic Charges The distribution of electron density among the atoms in the molecule.Helps identify reactive sites and understand electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, QSAR studies can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process by prioritizing the most promising candidates. chemmethod.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process involves generating a dataset of this compound analogues with known activities (e.g., enzyme inhibition, receptor binding affinity). For each analogue, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov

Commonly used descriptors in peptide QSAR studies include:

Hydrophobicity (logP): This descriptor is crucial as it influences how a peptide interacts with biological membranes and the hydrophobic pockets of proteins. scispace.com

Topological Descriptors: Indices like the Wiener index and Balaban index describe the branching and connectivity of the molecular structure. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, which relate to the molecule's reactivity and polarity. nih.gov

Amino Acid-Specific Descriptors: Specialized descriptors have been developed for peptides that encode properties of the individual amino acid residues, such as their size, hydrophobicity, and propensity to form certain secondary structures. scientific.net

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the observed biological activity. chemmethod.com A robust QSAR model is characterized by high correlation coefficients (R²) for fitting the data and high cross-validated correlation coefficients (q² or Q²(CV)) for assessing its predictive power. scientific.netscirp.org

For a hypothetical series of this compound analogues, a QSAR study might explore how modifications at the N-terminus, C-terminus, or the side chains of Threonine and Valine affect a specific biological activity. The resulting model could reveal, for instance, that increasing the hydrophobicity at the Valine position while maintaining a polar group at the Threonine position enhances activity.

Table 1: Hypothetical QSAR Data for this compound Analogues

This interactive table illustrates the type of data used in a QSAR study. You can sort the data by clicking on the column headers to see how different structural properties (descriptors) might correlate with biological activity.

Compound (Analogue of this compound)Experimental Activity (IC₅₀, µM)LogP (Hydrophobicity)Molecular Weight (MW)Total Surface Area (TSA)
This compound15.5-1.8218.25220.5
H-Ala-Val-OH25.2-1.5188.21195.1
H-Thr-Leu-OH8.1-1.2232.28245.8
H-Ser-Val-OH18.9-2.0204.22208.3
Ac-Thr-Val-OH12.3-1.3260.29250.7
H-Thr-Val-NH₂10.7-1.6217.27215.4
H-Val-Thr-OH30.8-1.8218.25220.5

Homology Modeling and Docking Studies with Peptide-Binding Proteins

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a reliable model. nih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. researchgate.net The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein, aligning the target's sequence to the template, building the model, and then refining and validating it. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a peptide-binding protein) to form a stable complex. aaru.edu.jo Docking is crucial for understanding the molecular basis of a peptide's activity, allowing researchers to visualize how it fits into the binding site of its target protein and which interactions stabilize the complex. nih.govplos.org

A potential target for this compound could be an enzyme like Threonyl-tRNA synthetase (ThrRS), which specifically recognizes the amino acid Threonine as part of its biological function in protein synthesis. nih.gov Docking studies could elucidate how the dipeptide interacts with the enzyme's active site.

The docking process involves:

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein (either from an experimental source like the Protein Data Bank or a homology model) and the ligand (this compound). researchgate.net

Binding Site Identification: Defining the region on the protein where the ligand is expected to bind.

Conformational Sampling: The docking algorithm explores a vast number of possible orientations and conformations of the ligand within the binding site. nih.gov

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. mdpi.com

The results of a docking study provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein's active site residues. ucl.ac.uk For example, the hydroxyl group of the Threonine residue in this compound might form a critical hydrogen bond with a specific amino acid in the receptor's binding pocket, while the isopropyl group of the Valine residue could fit into a hydrophobic pocket. This information is invaluable for designing analogues with improved binding affinity and selectivity. plos.org

Table 2: Hypothetical Docking Results for this compound with a Peptide-Binding Protein

This interactive table shows potential results from a molecular docking simulation. Lower binding energy values typically indicate a more stable and favorable interaction.

LigandBinding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compound-7.84Asp180, Arg212, Gly178
H-Ala-Val-OH-6.52Arg212, Gly178
H-Thr-Leu-OH-8.24Asp180, Arg212, Gly178
H-Ser-Val-OH-7.55Asp180, Glu182, Arg212, Gly178
Ac-Thr-Val-OH-8.14Asp180, Arg212, Gly178
H-Thr-Val-NH₂-8.55Asp180, Arg212, Tyr215, Gly178
H-Val-Thr-OH-5.93Asp180, Gly178

Rational Design and Synthesis of H Thr Val Oh Based Peptidomimetics

Principles of Peptidomimetic Design Applied to Dipeptides

The primary goal of peptidomimetic design is to transform a lead peptide into a molecule with better pharmacological characteristics, such as increased resistance to enzymatic degradation, improved oral bioavailability, and higher receptor affinity and selectivity. frontiersin.orgbenthamscience.com For a simple dipeptide like H-Thr-Val-OH, this process begins by identifying the structural elements crucial for its biological activity—the specific side chains of Threonine and Valine, the distance and orientation between them, and the hydrogen bonding capabilities of the peptide backbone. drugdesign.org Design strategies then focus on retaining these key features while modifying the peptide's inherent weaknesses, primarily the labile amide bond and high conformational freedom. longdom.orgslideshare.net This can be achieved through two main approaches: local modifications to specific parts of the dipeptide or global restrictions that constrain the entire molecule. slideshare.netslideshare.netupc.edu

The peptide bond between Threonine and Valine is a primary site for proteolytic cleavage. Replacing this amide linkage with a non-natural surrogate, known as an amide bond isostere, is a cornerstone of peptidomimetic design. wjarr.com An ideal isostere should mimic the geometry and electronic properties of the original trans-amide bond while being resistant to hydrolysis by proteases. researchgate.netmdpi.com These modifications can profoundly alter the molecule's stability, polarity, and hydrogen-bonding capacity. researchgate.net

Several classes of amide bond isosteres have been developed and could be applied to the Thr-Val scaffold:

Reduced Amide Bonds (ψ[CH₂-NH]): This modification removes the carbonyl oxygen, eliminating a key hydrogen bond acceptor and increasing flexibility.

Alkenes (ψ[CH=CH]): Replacing the amide with a trans-carbon-carbon double bond maintains the planarity and rigidity of the original peptide bond but removes both hydrogen bond donor and acceptor capabilities. wjarr.com Chloroalkene dipeptide isosteres (CADIs) have been developed as they may better mimic the electronics of the amide bond. nih.govnih.gov

Triazoles (ψ[Tz]): 1,4-disubstituted 1,2,3-triazoles are considered excellent mimics of the trans-amide bond. They are planar, possess a similar dipole moment, and have hydrogen bond accepting and donating properties, while being exceptionally stable to metabolic degradation. wjarr.commdpi.com

Table 1: Comparison of Potential Amide Bond Isosteres for this compound Analogues
Isostere TypeStructureKey PropertiesPotential Impact on Thr-Val Analogue
Alkene (trans)-CH=CH-Planar, rigid, non-polar, no H-bonding capacity. wjarr.comIncreases metabolic stability; removes key interaction points; alters polarity.
Chloroalkene-CCl=CH-Planar; Van der Waals radius and electronegativity of Cl are similar to the amide oxygen. nih.govEnhances stability while better mimicking electronic properties of the amide bond. nih.gov
1,2,3-TriazoleHeterocyclic RingPlanar, polar, metabolically stable; mimics H-bond donor/acceptor profile of amide bond. mdpi.comSignificantly increases proteolytic stability while preserving key electronic features. mdpi.com
Thioamide-C(=S)NH-Similar geometry to amide; altered H-bonding and polarity. wjarr.comIncreases stability to some proteases; can influence local conformation.

The side chains of Threonine (a hydroxyl group) and Valine (an isopropyl group) are critical determinants of biological activity. Modifications to these side chains can be used to fine-tune activity, improve stability, or introduce conformational constraints. upc.edu Natural amino acids like Threonine and Valine already possess a degree of constraint due to substitution on their β-carbon. upc.edu

Strategies for modification include:

Homologation: Using β- or γ-amino acids extends the peptide backbone, altering the relative positioning of the side chains. wjarr.com

Non-natural Amino Acids: Replacing Threonine or Valine with unnatural amino acids can introduce novel functionalities or steric bulk to probe interactions or block protease access. mdpi.comresearchgate.netcsic.es For example, replacing Valine with a more sterically hindered amino acid like tert-butylglycine could enhance stability.

Constrained Analogues: Incorporating the side chains into cyclic structures restricts their rotational freedom. mdpi.comresearchgate.net For the Thr-Val dipeptide, this could involve creating a lactam by linking the side chain of one residue to the backbone of the other, effectively creating a rigid dipeptide surrogate. researchgate.netresearchgate.net

Table 2: Examples of Side-Chain Modifications and Constrained Analogues for Thr-Val
Modification StrategyExample Applied to Thr-ValRationaleReference
Introduction of Unnatural Amino AcidsReplacing Val with tert-butylglycineIncrease steric hindrance to shield the peptide bond from proteolysis. csic.es
Side-Chain to Backbone CyclizationLactam formation (e.g., Freidinger-Veber lactams)Creates a rigid dipeptide unit with a defined conformation, inducing turn structures. researchgate.net
Local RigidificationReplacing Val with a bicyclic proline-based amino acidForces the peptide sequence into a specific fold, such as a β-turn. wjarr.com

Amide Bond Isosteres and Backbone Modifications

Strategies for Enhancing Proteolytic Stability of this compound Analogues

Peptides are rapidly degraded in vivo by proteases, which limits their therapeutic potential. researchgate.netnih.gov Several proven strategies can be employed to engineer this compound analogues that are resistant to this enzymatic breakdown. These modifications aim to make the molecule unrecognizable to proteases or to shield the scissile peptide bond. csic.es

Key stabilization strategies include:

N- and C-Termini Modification: Capping the free amine (N-terminus) with an acetyl group (N-acetylation) or the carboxylic acid (C-terminus) with an amide group (C-amidation) removes the charged termini that are often recognition sites for exopeptidases. researchgate.net

Use of D-Amino Acids: Proteases are highly stereospecific and primarily recognize L-amino acids. Replacing L-Threonine or L-Valine with their D-enantiomers can render the adjacent peptide bond resistant to cleavage. csic.esnih.gov

Backbone Modification: As discussed in section 5.1.1, replacing the amide bond with a stable isostere is a highly effective method for preventing proteolysis. nih.gov

N-methylation: Methylating the nitrogen atom of the peptide bond can disrupt the hydrogen bonding pattern recognized by proteases and can also favor a cis-amide bond conformation, significantly altering the peptide's shape. mdpi.com

Table 3: Summary of Strategies to Enhance Proteolytic Stability of Thr-Val Analogues
StrategyDescriptionAdvantageReference
Terminal CappingN-acetylation and/or C-amidation.Protects against exopeptidases and can improve biological activity. researchgate.netacs.org
D-Amino Acid SubstitutionReplacing L-Thr or L-Val with D-Thr or D-Val.Highly effective at preventing cleavage at the modified site due to enzyme stereospecificity. csic.esnih.gov
Backbone IsosterismReplacing the Thr-Val amide bond (e.g., with a triazole).Creates a completely protease-resistant linkage. mdpi.comnih.gov
CyclizationForming a cyclic peptide.Removes termini and restricts conformation, making the structure a poor substrate for many proteases. mdpi.comalliedacademies.org

Conformational Constraints in Peptidomimetic Scaffolds (e.g., cyclization)

Linear peptides like this compound exist in solution as an equilibrium of multiple conformations. researchgate.net This flexibility can be entropically unfavorable for receptor binding and makes the peptide more susceptible to enzymatic degradation. Introducing conformational constraints can lock the molecule into a single, biologically active conformation, thereby increasing affinity, selectivity, and stability. slideshare.netbeilstein-journals.org

Cyclization is a powerful strategy for imposing global conformational constraint. mdpi.comresearchgate.net For a dipeptide, this typically requires extending the peptide or using specialized building blocks. However, the principles can be applied to design constrained dipeptide surrogates.

Methods of cyclization include:

Backbone Cyclization: In a longer peptide containing the Thr-Val motif, the N- and C-termini can be linked to form a "head-to-tail" cyclic peptide. researchgate.net

Side Chain-Side Chain Cyclization: A chemical linker can be used to bridge the side chains of two residues.

Lactam Bridges: As mentioned previously, forming a lactam ring by linking a side chain to the peptide backbone is a common method for creating constrained dipeptide units that can mimic reverse turns. researchgate.netnih.govlsu.edu These are often referred to as Freidinger lactams. researchgate.net The synthesis of such constrained dipeptides often involves multi-step procedures, including the formation of an aldehyde intermediate and subsequent intramolecular amide bond formation. lsu.edu

Table 4: Cyclization Strategies for Constraining Peptide Scaffolds
Cyclization TypeDescriptionEffect on ConformationReference
Head-to-TailThe N-terminal amine is linked to the C-terminal carboxyl group.Reduces overall flexibility and protects termini from exopeptidases. mdpi.com
Side Chain-to-Backbone (Lactam)The side chain of one amino acid is linked to the backbone nitrogen of another.Induces specific turn conformations (e.g., β- or γ-turns) and restricts backbone dihedral angles. researchgate.netresearchgate.net
Backbone-to-BackboneLinking atoms of the peptide backbone itself, for instance via N(alpha) or C(alpha) positions.Creates novel cyclic structures not limited by side-chain or terminal group chemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Peptidomimetics

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound. jocpr.com This process involves systematically modifying the structure of the peptidomimetic and evaluating how each change affects its biological activity. chemrxiv.orgmdpi.com For this compound analogues, a comprehensive SAR study would involve synthesizing a library of related compounds and assessing their performance in a relevant biological assay.

A hypothetical SAR campaign for a Thr-Val peptidomimetic might explore:

N-Terminus: Evaluate different capping groups (acetyl, benzoyl, etc.) to determine the optimal size and electronics for activity. libis.be

Threonine Position: Modify the hydroxyl group (e.g., methylation, removal) or replace the entire residue with other polar or non-polar amino acids to understand the importance of this side chain.

Valine Position: Substitute Valine with other hydrophobic residues (Leu, Ile, Cyclohexylalanine) to probe the size and shape requirements of the binding pocket. libis.be

C-Terminus: Compare the free acid with various amide derivatives to assess the impact on activity and stability. researchgate.net

Backbone: Synthesize analogues with different amide bond isosteres (as in 5.1.1) or constrained linkers (as in 5.3) to correlate conformational rigidity with biological function. libis.be

The results of such studies allow for the development of a pharmacophore model, which defines the essential structural features required for activity and guides the design of more potent and selective second-generation compounds. benthamscience.comacs.org

Table 5: Hypothetical SAR Study Outline for this compound Analogues
Position of ModificationExample ModificationHypothesis/Question AddressedPotential Outcome
N-TerminusH vs. Acetyl vs. BenzyloxycarbonylIs a free amine required? Does a bulky, hydrophobic cap enhance activity? libis.beFind that a benzyloxycarbonyl group dramatically increases potency.
Threonine Side ChainThr vs. Ser vs. ValIs the hydroxyl group essential? Is the methyl group essential?Determine that the hydroxyl group is a critical H-bond donor for receptor binding.
Valine Side ChainVal vs. Leu vs. Ile vs. tert-butylglycineHow much steric bulk is tolerated/required in this position?Discover that a larger hydrophobic side chain like Leucine improves binding affinity.
C-Terminus-OH vs. -NH₂ vs. -NHEtIs a C-terminal primary amide crucial for activity? researchgate.netConfirm that a primary amide is essential for high-affinity binding.

Advanced Analytical Characterization Techniques for H Thr Val Oh in Research

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of peptides like H-Thr-Val-OH. This method is favored for its high resolution, sensitivity, and speed. bevital.no

In a typical setup for analyzing this compound, a reversed-phase column, such as a C18 column, is used. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase (the C18-coated silica) and a mobile phase. The mobile phase usually consists of a mixture of an aqueous component (often with a buffer like phosphate) and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to achieve optimal separation of the peptide from any impurities.

Detection is typically carried out using a UV detector, as the peptide bond absorbs UV light at specific wavelengths, commonly around 210-220 nm. cigb.edu.cu The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks would suggest the presence of impurities, which could be unreacted amino acids, byproducts of the synthesis, or degradation products. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. This allows for the precise determination of the amount of this compound in a sample. liberty.edu

Table 1: Typical HPLC Parameters for Peptide Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net
Mobile Phase AAqueous buffer (e.g., 0.1% Trifluoroacetic acid in water)
Mobile Phase BOrganic solvent (e.g., 0.1% Trifluoroacetic acid in acetonitrile)
GradientLinear gradient of Mobile Phase B
Flow RateTypically 1.0 mL/min researchgate.net
DetectionUV at 210-220 nm cigb.edu.cu
Injection Volume10-100 µL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for the characterization of peptides. nih.gov For this compound, LC-MS is invaluable for confirming its molecular weight and providing structural information.

Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for peptides as it is a soft ionization method that minimizes fragmentation of the analyte. libretexts.org In the mass analyzer, the ionized this compound molecules are separated based on their mass-to-charge ratio (m/z).

The expected monoisotopic mass of this compound (C9H18N2O4) is approximately 218.1267 g/mol . cymitquimica.comcymitquimica.com In positive ion mode, the mass spectrum would typically show a peak corresponding to the protonated molecule [M+H]+ at an m/z of approximately 219.1345. Depending on the conditions, other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, may also be observed.

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. In an MS/MS experiment, the parent ion of this compound is selected and subjected to fragmentation. The resulting fragment ions provide information about the amino acid sequence. For instance, cleavage of the peptide bond between threonine and valine would produce characteristic b- and y-ions, confirming the sequence of the dipeptide. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC9H18N2O4 cymitquimica.comcymitquimica.com
Monoisotopic Mass~218.1267 Da
[M+H]+ (protonated molecule)~219.1345 m/z
[M+Na]+ (sodium adduct)~241.1164 m/z

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides and Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. mit.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is chiral and its conformation gives rise to characteristic CD spectra.

For a short dipeptide like this compound, the CD spectrum is likely to be dominated by signals corresponding to a random coil or disordered structure. pnas.org This is because short peptides generally lack the extensive hydrogen bonding networks required to form stable secondary structures like alpha-helices or beta-sheets. The CD spectrum of a random coil is typically characterized by a strong negative band around 198 nm. pnas.org

However, the conformation of this compound can be influenced by its environment, such as the solvent polarity or pH. By performing CD measurements under different conditions, it is possible to study the conformational flexibility of the dipeptide. For example, in a more non-polar environment, the peptide might adopt a more ordered conformation. These studies are crucial for understanding how this compound might interact with other molecules, such as receptors or enzymes, as its conformation can play a key role in molecular recognition. univ-lorraine.fr

Table 3: General CD Spectral Features for Peptide Structures
Secondary StructureCharacteristic CD Bands (nm)
Alpha-helixPositive band ~192 nm, negative bands ~208 and ~222 nm nih.gov
Beta-sheetNegative band ~218 nm, positive band ~195 nm nih.gov
Random CoilStrong negative band ~198 nm pnas.org

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a fundamental technique used to confirm the amino acid composition of a peptide. researchgate.net This method verifies that the correct amino acids are present in the expected ratios.

The first step in amino acid analysis is the complete hydrolysis of the peptide bond in this compound. This is typically achieved by heating the sample in a strong acid, such as 6 M hydrochloric acid, at around 110°C for 24 hours. This process breaks the peptide bond and releases the individual amino acids, threonine and valine.

Following hydrolysis, the resulting mixture of amino acids is separated and quantified. This is often done using ion-exchange chromatography or reversed-phase HPLC. bevital.no To enhance detection, the amino acids are usually derivatized with a reagent that makes them fluorescent or UV-active. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA). liberty.edu

The separated, derivatized amino acids are then detected and quantified. By comparing the retention times and peak areas to those of known amino acid standards, the identity and quantity of each amino acid in the hydrolysate can be determined. For this compound, the expected result would be the detection of equimolar amounts of threonine and valine, confirming the correct composition of the dipeptide. nih.govlookchem.com

Table 4: Amino Acids in this compound
Amino AcidThree-Letter CodeOne-Letter Code
ThreonineThr genscript.comT genscript.com
ValineVal genscript.comV genscript.com

Emerging Research Avenues and Future Perspectives for H Thr Val Oh

Development of Novel Research Tools and Probes

The study of low molecular weight dipeptides such as H-Thr-Val-OH necessitates the development of highly sensitive and specific research tools. Current methodologies in peptide research can be adapted and refined to create bespoke probes for investigating the precise functions of Threonyl-valine.

Fluorescent Probes: A promising approach is the design of fluorescent probes that can selectively bind to this compound. These probes can be engineered by incorporating a dipeptide recognition motif into a fluorophore-containing molecule. For instance, a dansyl-based fluorescent probe has been successfully developed for the detection of Cu2+ by utilizing a dipeptide, glycyl-L-glutamine, as a coordination moiety. nih.gov This principle could be adapted to create a probe where the dipeptide unit is specifically designed to interact with this compound, leading to a detectable change in fluorescence upon binding. Such probes would be invaluable for visualizing the subcellular localization and tracking the dynamics of this compound in living cells.

Biosensors: Another critical area of development is the creation of biosensors for the real-time detection of this compound. Graphene-based biosensors, for example, have demonstrated high sensitivity in detecting molecular interactions, including those between RNA and dipeptide repeats. creative-proteomics.com A biosensor for this compound could be fabricated by functionalizing a transducer surface, such as a gold or silver nanoparticle-based platform, with molecules that have a high affinity and specificity for this dipeptide. metabolomicsworkbench.org The binding of this compound to the sensor surface would then generate a measurable signal, such as a change in electrical conductivity or surface plasmon resonance. creative-proteomics.commetabolomicsworkbench.org These biosensors could be employed for a variety of applications, from fundamental research into its cellular roles to potential diagnostic applications.

Affinity Chromatography: For the purification and isolation of this compound from complex biological samples, affinity chromatography represents a powerful tool. researchgate.net This technique relies on the specific interaction between the target molecule and a ligand immobilized on a solid support. annualreviews.org In the context of peptide purification, this has been demonstrated in a study where a synthetic peptide containing the sequence this compound was classified as a "modified peptide" and could be separated using such methods. uq.edu.au By developing a resin with a covalently attached ligand that specifically binds to this compound, it would be possible to achieve high-purity isolation of this dipeptide for downstream analysis.

Research Tool/ProbePrinciple of OperationPotential Application for this compound
Fluorescent Probes A molecule containing a fluorophore and a recognition moiety for the target. Binding of the target leads to a change in fluorescence. nih.govVisualization of subcellular localization and tracking of this compound in real-time.
Biosensors A device that converts a biological recognition event into a measurable signal. creative-proteomics.commetabolomicsworkbench.orgReal-time, quantitative detection of this compound in biological fluids or cell culture media.
Affinity Chromatography Separation based on specific binding interactions between a target molecule and an immobilized ligand. researchgate.netannualreviews.orgHigh-purity isolation of this compound from complex biological mixtures for further study.

Integration of Omics Technologies in Dipeptide Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the broader biological context of this compound.

Metabolomics: As a metabolite, this compound is cataloged in several prominent metabolomics databases, including the Human Metabolome Database (HMDB) under the identifier HMDB0029074 and the Metabolomics Workbench under the ID 78995. hmdb.canih.govmetabolomicsworkbench.org These databases provide essential information about its chemical properties and known classifications. hmdb.canih.gov Untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to quantify the levels of this compound in various biological samples under different physiological or pathological conditions. For instance, a recent study on type 2 diabetes mellitus identified elevated levels of various dipeptides in the saliva of patients, highlighting the potential of dipeptides as disease biomarkers. uq.edu.au Similar approaches could reveal the association of this compound with specific diseases or biological states.

Proteomics: While proteomics traditionally focuses on large proteins, advancements in mass spectrometry and data analysis now allow for the identification and quantification of small peptides. cambridge.orgacs.org "Bottom-up" proteomics, which involves the enzymatic digestion of proteins into smaller peptides for mass spectrometry analysis, can indirectly provide information about the protein precursors of this compound. acs.org Furthermore, specialized techniques are being developed for the direct analysis of small peptides in complex mixtures. A database-search strategy utilizing MS/MS spectra of both unlabeled and dimethyl labeled peptides has been developed to identify di- and tripeptides, a method that could be applied to systematically search for this compound in biological samples. nih.gov

Genomics: The production of this compound is intrinsically linked to the genetic makeup of an organism, specifically the genes encoding the proteins from which it is derived and the proteases responsible for its cleavage. Genomic analysis of organisms that produce high levels of certain peptides can help to identify the genetic basis for this production. While no specific genomic studies have focused on this compound, future research could explore the correlation between the expression of certain protein-coding genes and the abundance of this dipeptide, potentially revealing its parent proteins and the enzymatic pathways involved in its formation.

Omics TechnologyApplication to this compound ResearchExpected Outcomes
Metabolomics Quantitative analysis of this compound levels in various biological samples using LC-MS. uq.edu.auIdentification of physiological or pathological conditions associated with altered this compound levels.
Proteomics Identification of protein precursors of this compound and the proteases involved in its generation. cambridge.orgacs.orgElucidation of the metabolic pathways leading to the formation of this compound.
Genomics Correlation of gene expression profiles with this compound abundance. Identification of the genes encoding the parent proteins and enzymes responsible for this compound production.

Advanced Bioinformatic and Chemoinformatic Applications

Computational approaches are becoming increasingly integral to peptide research, offering powerful tools for predicting biological activities and guiding experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational models that relate the chemical structure of a molecule to its biological activity. These models can be used to predict the potential functions of dipeptides like this compound. For example, a QSAR model has been developed to screen for antioxidative dipeptides, successfully identifying YR as a potent antioxidant. sigmaaldrich.com A similar in silico approach could be applied to this compound to predict a range of biological activities, such as its potential as an enzyme inhibitor, a signaling molecule, or an antimicrobial agent. This would allow for the targeted design of in vitro and in vivo experiments to validate these predictions.

Molecular Docking and Simulation: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to identify potential protein targets for this compound. By screening large libraries of protein structures, it may be possible to identify enzymes or receptors that have a binding site complementary to the structure of Threonyl-valine. Subsequent molecular dynamics simulations can then be used to study the stability and dynamics of the predicted peptide-protein interactions, providing insights into the potential mechanism of action of this compound at a molecular level.

Database Mining and Network Analysis: The vast amount of data generated by omics studies can be leveraged through advanced bioinformatic tools. Databases such as the Human Metabolome Database and PubChem contain a wealth of information on known metabolites and their associated pathways. hmdb.canih.gov By mining these databases, it may be possible to identify known metabolic pathways in which this compound participates. Furthermore, by integrating metabolomic, proteomic, and genomic data, it is possible to construct interaction networks that can reveal the broader biological context and potential regulatory roles of this dipeptide.

Computational ApproachApplication to this compound ResearchPotential Insights
QSAR Modeling Prediction of biological activities based on the chemical structure of this compound. sigmaaldrich.comIdentification of potential therapeutic or functional properties of the dipeptide.
Molecular Docking Identification of potential protein binding partners for this compound.Elucidation of the molecular targets and mechanisms of action of the dipeptide.
Database Mining Searching metabolomics and proteomics databases for information on this compound. hmdb.canih.govIdentification of known metabolic pathways and protein precursors associated with the dipeptide.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the purity and structural integrity of H-Thr-Val-OH in solid-phase synthesis?

  • Methodological Answer : Use a combination of HPLC (for purity assessment), mass spectrometry (MS) (to confirm molecular weight), and nuclear magnetic resonance (NMR) spectroscopy (for stereochemical verification). For reproducibility, adhere to NIH guidelines for reporting experimental conditions, including solvent systems, column specifications, and temperature controls . Document retention times, peak integration values, and spectral assignments in tabular form for cross-study comparison.

Q. How can researchers optimize this compound synthesis yield while minimizing racemization?

  • Methodological Answer : Systematically vary parameters such as coupling agents (e.g., HBTU vs. DCC), temperature (4°C vs. room temperature), and solvent systems (DMF vs. DCM). Use a factorial experimental design to identify interactions between variables. Report yields and enantiomeric excess (EE) values in a comparative table, specifying batch sizes and purification methods (e.g., flash chromatography vs. recrystallization) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent conformational stability of this compound?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structure changes across pH gradients (e.g., 2.0–10.0). Pair with molecular dynamics (MD) simulations to model protonation states and hydrogen-bonding networks. Use the FINER criteria to ensure feasibility: validate buffer compatibility, calibrate instrumentation, and include triplicate measurements for statistical rigor .

Q. What strategies resolve contradictory data on this compound’s solubility across studies?

  • Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., solvent polarity, temperature). Replicate experiments under standardized conditions (e.g., USP phosphate buffers at 25°C) and perform multivariate regression analysis to isolate confounding variables. Present findings in a contradiction matrix, highlighting outliers and consensus values .

Q. How can the PICO framework structure research questions about this compound’s bioactivity in cancer cell lines?

  • Methodological Answer :

  • Population (P) : Human colorectal carcinoma cells (e.g., HCT-116).
  • Intervention (I) : this compound at varying concentrations (1–100 µM).
  • Comparison (C) : Untreated cells or Val-Thr-OH as a scrambled-sequence control.
  • Outcome (O) : Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
    Design dose-response assays with nonlinear regression models (e.g., log-dose vs. activity) and report IC₅₀ values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.